molecular formula C17H26ClNO6 B5991423 N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

Cat. No.: B5991423
M. Wt: 375.8 g/mol
InChI Key: QPCJPTDQTBARGJ-UHFFFAOYSA-N
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Description

N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a complex organic compound with a variety of functional groups, including aromatic rings, ethers, and amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps. One common route starts with the chlorination of 4,6-dimethylphenol to produce 2-chloro-4,6-dimethylphenol. This intermediate is then reacted with ethylene oxide to form 2-(2-chloro-4,6-dimethylphenoxy)ethanol. The next step involves the reaction of this intermediate with 2-chloroethylamine to yield N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine. Finally, the compound is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The aromatic ring and amine groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine exerts its effects involves interactions with specific molecular targets. These may include binding to receptors or enzymes, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
  • N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine

Uniqueness

N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO2.C2H2O4/c1-11(2)17-5-6-18-7-8-19-15-13(4)9-12(3)10-14(15)16;3-1(4)2(5)6/h9-11,17H,5-8H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCJPTDQTBARGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCOCCNC(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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